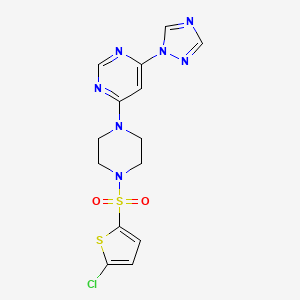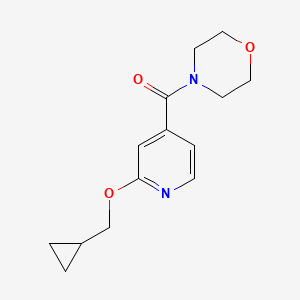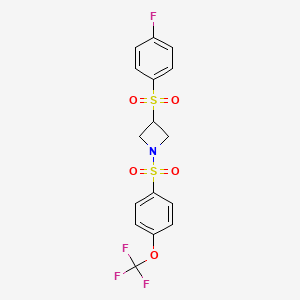
3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine" is a chemically synthesized molecule that likely contains a three-membered azetidine ring, which is functionalized with sulfonyl groups attached to fluorinated phenyl rings. The presence of fluorine atoms and sulfonyl groups suggests that this compound could have interesting electronic properties and potential reactivity due to the electron-withdrawing effects of these substituents.
Synthesis Analysis
The synthesis of fluorinated azetidine derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives using a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides . This method provides good to excellent yields and operates under mild conditions without the need for a base. The mechanism is proposed to proceed through a [2 + 2] cycloaddition. Additionally, the α-fluorovinyl diphenyl sulfonium salt is a key intermediate for the synthesis of mono-fluorinated cyclopropanes and aziridines, which can be prepared from α-fluorovinyl phenyl sulfide and diphenyl iodonium salt in one step .
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit an anomeric effect, which is a phenomenon observed in sulfonyl compounds. This effect is characterized by a synperiplanar configuration between the S=O and N_3 groups, as seen in fluorosulfonyl azide and trifluoromethylsulfonyl azide . The preference for this configuration is rationalized by an anomeric interaction of n(σ)(N) → σ*(S-O), which is supported by experimental data and quantum chemical calculations.
Chemical Reactions Analysis
The presence of sulfonyl groups and fluorine atoms in the compound suggests that it could participate in various chemical reactions. For instance, sulfonyl azides are known to be reactive intermediates that can be used in the synthesis of azetidine derivatives . Moreover, the reactivity of fluorinated compounds is often unique due to the strong electronegativity of fluorine, which can influence the behavior of adjacent functional groups and the overall reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features and the presence of fluorine and sulfonyl groups, it can be inferred that the compound may have a relatively high boiling point and may exhibit stability under physiological conditions. The fluorine atoms could also enhance the lipophilicity of the molecule, potentially affecting its solubility and interaction with biological systems. The synthesis of related sulfonylethyl-containing phosphotriesters demonstrates that such compounds can have stability with half-lives ranging from minutes to several hours under physiological conditions .
Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis and nicotinic acetylcholine receptor in vivo binding properties of fluorinated azetidine derivatives for PET imaging of central nicotinic acetylcholine receptors (nAChRs) highlights the potential of these compounds in brain imaging applications (Doll et al., 1999).
- Research on electrophilic reagents for trifluoromethylthiolation discusses the role of fluorine in improving drug molecules' cell-membrane permeability and chemical and metabolic stability, indicating the significance of fluorinated compounds in drug discovery (Shao et al., 2015).
Molecular Interactions and Properties
- The synthesis of Fluorine‐Containing 3,3‐Disubstituted Oxetanes and Alkylidene Oxetanes from 3-oxetanone, 3-azetidinone, and fluorosulfones through the Julia–Kocienski reaction showcases the preparation of fluorinated four-membered rings containing a nucleic base, ester, or aryl sulfone function, and a pyrrolidine ring (Laporte et al., 2015).
Biochemical Applications
- A study on sulfonamides incorporating fluorine and 1,3,5-triazine moieties as effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis showcases the antimycobacterial potential of fluorinated compounds (Ceruso et al., 2014).
Fluorination Reactions and Stability
- Research on the effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles, including aziridines and azetidines, highlights how fluorine substitution significantly impacts chemical properties and reactions (Banks, 2006).
Environmental and Material Science Applications
- A study on the microbial degradation of polyfluoroalkyl chemicals in the environment reviews the environmental fate and effects of these compounds, emphasizing the need for understanding their biodegradability and impact on ecosystems (Liu & Mejia Avendaño, 2013).
- Another investigation into the synthesis and characterization of novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units discusses the preparation of fluoropolymers with good thermal stability, contributing to materials science research (Huang et al., 2005).
Future Directions
The future directions for this compound would depend on its specific applications. Sulfonyl fluorides are finding increasing use in various fields, including organic synthesis, chemical biology, drug discovery, and materials science , so it’s possible that this compound could have applications in these areas.
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO5S2/c17-11-1-5-13(6-2-11)27(22,23)15-9-21(10-15)28(24,25)14-7-3-12(4-8-14)26-16(18,19)20/h1-8,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFNFEMMHNJVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3008973.png)
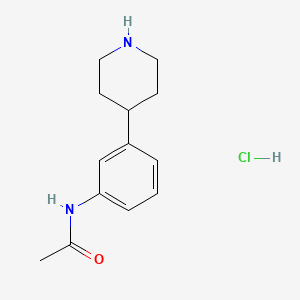
![N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide](/img/structure/B3008975.png)
![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)
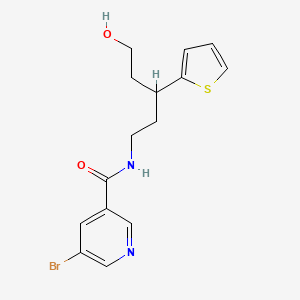
![8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3008979.png)
![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)
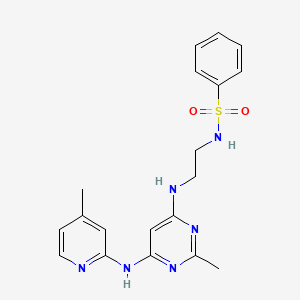
![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)
![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)
